molecular formula C20H17ClN4 B2637434 N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902010-00-8

N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2637434
CAS RN: 902010-00-8
M. Wt: 348.83
InChI Key: XYCNNPQHIWFUTF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of certain precursors, followed by cyclization . For example, one study described the synthesis of a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines typically includes a pyrimidine ring fused with a pyrazole ring . The specific structure of “N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” would include these rings, along with the specified substituents.


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound and conditions. In general, these compounds can undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, pyrazolo[1,5-a]pyrimidines are expected to have properties typical of aromatic heterocycles .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has focused on the synthesis and crystal structure of pyrazolo[1,5-a]pyrimidine derivatives, employing methods such as cyclization and chlorination, to explore their biological activities. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrated moderate anticancer activity, highlighting the compound's potential in medicinal chemistry (Lu Jiu-fu et al., 2015).
  • Crystal Structure Analysis : The crystal structure of related pyrazolo[1,5-a]pyrimidines has been characterized, revealing the formation of inversion dimers and π-stacking interactions in the crystalline state. This structural information is crucial for understanding the compound's chemical behavior and potential interactions in biological systems (H. Repich et al., 2017).

Biological and Medicinal Applications

  • Anticancer Activity : Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anticancer properties. For example, some compounds have shown significant antiproliferative effects against cancer cell lines, indicating their potential as therapeutic agents (Khaled R. A. Abdellatif et al., 2014).
  • Phosphodiesterase Inhibitors : A series of 6-phenylpyrazolo[3,4-d]pyrimidones has been described as specific inhibitors of cyclic GMP phosphodiesterase, displaying enzymatic and cellular activity. This highlights the compound's potential application in treating cardiovascular diseases and erectile dysfunction (B. Dumaitre & N. Dodic, 1996).

Chemical Synthesis Applications

  • Flow Chemistry : The compound's derivatives have also been applied in developing synthetic methodologies, such as the scalable synthesis of diaminopyrazoles using flow chemistry. This demonstrates the utility of pyrazolo[1,5-a]pyrimidine derivatives in enhancing synthetic efficiency and scalability (Noel S. Wilson et al., 2012).

Future Directions

Future research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their synthesis, properties, and potential biological activities. This could include the development of new synthetic methods, investigation of their mechanism of action, and evaluation of their activity against various biological targets .

Biochemical Analysis

Biochemical Properties

N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an inhibitor of PKB, thereby modulating the signaling pathways involved in cell proliferation and apoptosis. Additionally, it interacts with other kinases and transcription factors, affecting various cellular processes.

Cellular Effects

This compound has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular behavior. Furthermore, the compound impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/PKB signaling pathway, leading to decreased cell survival and proliferation. Additionally, the compound may interact with other kinases and transcription factors, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways. These temporal effects highlight the importance of monitoring the compound’s stability and activity in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and improved survival rates in cancer models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound. The metabolites are then excreted through the kidneys. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is determined by its physicochemical properties, such as lipophilicity and molecular weight.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, it may translocate to the nucleus, affecting nuclear transcription factors and gene expression. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

properties

IUPAC Name

N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)19(14(2)24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCNNPQHIWFUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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